molecular formula C14H18N2O2S B2853729 N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904421-41-5

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2853729
CAS No.: 1904421-41-5
M. Wt: 278.37
InChI Key: DJRXDOASEDLDEH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule of interest in life sciences research. This compound is built on a pyridine-3-carboxamide core, a privileged scaffold in medicinal and pesticide chemistry known for its versatile biological properties . The structure incorporates a cyclopropylmethyl group, a motif often used to fine-tune metabolic stability and potency in drug discovery , and a thiolane (tetrahydrothiophene) ring system, which can influence molecular conformation and interactions with biological targets. Pyridine-3-carboxamide analogs have demonstrated significant potential in various research fields. In agricultural chemistry, such compounds have been investigated as activators of plant systemic resistance against bacterial pathogens like Ralstonia solanacearum , which causes devastating bacterial wilt in crops such as tomatoes . Molecular docking studies suggest these analogs may exert their effects by interacting with key proteins, such as lectins involved in host recognition and adhesion during pathogenesis . Furthermore, structurally related nicotinamide derivatives have shown promising in vitro antiproliferative activity against human cancer cell lines, including hepatocellular and colorectal carcinomas, making the pyridine-3-carboxamide scaffold a valuable template for developing novel anticancer agents . The specific substitution pattern of this compound presents a compelling subject for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe the steric and electronic contributions of the cyclopropylmethyl and thiolan-3-yloxy substituents to biological activity and physicochemical properties. It is intended for use in hit-to-lead optimization, mechanistic studies, and as a building block in synthetic chemistry. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-13(16-8-10-3-4-10)12-2-1-6-15-14(12)18-11-5-7-19-9-11/h1-2,6,10-11H,3-5,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRXDOASEDLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The compound features a pyridine ring substituted at position 3 with a carboxamide group (N-(cyclopropylmethyl)carboxamide) and at position 2 with a thiolan-3-yloxy moiety (tetrahydrothiophen-3-yloxy). The cyclopropylmethyl group introduces steric and electronic complexity, while the thiolan ring contributes to the molecule’s conformational flexibility. The molecular formula is C₁₅H₁₈N₂O₂S , with a molecular weight of 296.38 g/mol .

Synthetic Strategies for Pyridine Carboxamide Derivatives

Pyridine carboxamides are typically synthesized via nucleophilic substitution, coupling reactions, or multi-component reactions. For N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide, two primary routes emerge:

Route 1: Nucleophilic Aromatic Substitution Followed by Carboxamide Formation

This approach involves functionalizing the pyridine ring prior to amidation:

Synthesis of 2-Chloropyridine-3-Carboxylic Acid

The precursor 2-chloropyridine-3-carboxylic acid serves as a starting material. Chlorine at position 2 acts as a leaving group for subsequent nucleophilic substitution.

Thiolan-3-Yloxy Group Introduction

Reacting 2-chloropyridine-3-carboxylic acid with thiolan-3-ol (tetrahydrothiophen-3-ol) under basic conditions facilitates nucleophilic aromatic substitution. For example, using anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields 2-(thiolan-3-yloxy)pyridine-3-carboxylic acid.

Carboxamide Formation

The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with cyclopropylmethylamine. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) enable direct amidation.

Route 2: Multi-Component Reaction (MCR) Approaches

MCRs offer a streamlined pathway for constructing complex pyridine derivatives. While no direct examples exist for this compound, analogous syntheses provide insights:

InCl₃-Catalyzed Ultrasound-Assisted Synthesis

InCl₃ catalyzes four-component reactions under ultrasound irradiation, as demonstrated in the synthesis of pyrano[2,3-c]pyrazole derivatives. Adapting this method, a hypothetical route could involve:

  • Condensation of malononitrile with a β-ketoester.
  • Sequential addition of hydrazine and thiolan-3-ol derivatives.
  • Cyclization to form the pyridine core with pre-installed substituents.

Critical Reaction Parameters and Optimization

Key variables influencing yield and purity include:

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Ethanolic solutions (50% EtOH) improve solubility in MCRs.

Catalysts and Bases

  • InCl₃ : Effective in MCRs under ultrasound (20 mol%, 40°C).
  • K₂CO₃ : Facilitates deprotonation of thiolan-3-ol during substitution.

Temperature and Time

  • Nucleophilic substitution : 80–100°C for 12–24 hours.
  • Ultrasound-assisted reactions : 20–40°C for 20–30 minutes.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary routes based on yield, complexity, and scalability:

Route Advantages Challenges Yield Range
Nucleophilic substitution + amidation High regioselectivity; established protocols Multi-step purification; acid chloride handling 60–75%
Multi-component reaction Fewer steps; rapid synthesis Limited precedent for exact compound 80–95%

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Methods

  • ¹H NMR : Signals for cyclopropylmethyl protons (δ 0.5–1.2 ppm), thiolan methylene groups (δ 2.5–3.5 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹).

Chromatographic Purity

  • HPLC : Retention time ∼8.2 minutes (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Scale-up challenges include:

  • Cost of thiolan-3-ol : Sourcing enantiomerically pure thiolan-3-ol may require asymmetric synthesis.
  • Waste management : Recycling DMF and InCl₃ aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Substituent Complexity : The target compound’s thiolan-3-yloxy group introduces sulfur, which may enhance polar interactions or metabolic stability compared to the indan-based substituents in A.3.33–A.3.39 .

Pyridine Pivalamide Derivatives ()

Examples include:

Compound Name (CAS/MFCD) Substituents on Pyridine Core Molecular Weight Functional Group Differences
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide Methoxy + trimethylsilyl at C2/C4 ~335.5 g/mol Pivalamide (bulky tert-butyl) vs. carboxamide.
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Iodo + methoxy at C4/C2 ~378.2 g/mol Halogen substituent; potential for halogen bonding.
Target Compound Thiolan-3-yloxy at C2 + cyclopropylmethyl Not provided Carboxamide with smaller N-substituent.

Key Observations :

  • Electron-Withdrawing Effects : The thiolan-3-yloxy group in the target compound may exert electron-donating effects via the ether oxygen, contrasting with the electron-withdrawing iodo or trimethylsilyl groups in pivalamides .
  • Bioavailability : The cyclopropylmethyl group may improve membrane permeability compared to the bulky pivalamide derivatives.

Biological Activity

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring , a carboxamide group , and a thiolan moiety . The cyclopropylmethyl group is particularly noteworthy as it may influence the compound's interaction with biological targets. The structural formula can be represented as follows:

N cyclopropylmethyl 2 thiolan 3 yloxy pyridine 3 carboxamide\text{N cyclopropylmethyl 2 thiolan 3 yloxy pyridine 3 carboxamide}

Enzyme Interaction

Preliminary studies suggest that this compound may interact with specific enzymes involved in disease pathways. The presence of the pyridine ring is known to enhance binding affinity to various enzymes, which can lead to significant pharmacological effects.

Receptor Modulation

The compound may also act as a modulator of certain receptors, potentially influencing signaling pathways related to inflammation and cancer. Compounds with similar structures have shown activity against various diseases, indicating that this compound could have therapeutic applications in treating conditions like cancer and inflammatory diseases.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways suggests possible applications in treating inflammatory diseases.
  • Antimicrobial Properties : Structural analogs have shown effectiveness against various bacterial strains.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against gram-positive and gram-negative bacteria

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, a study reported an IC50 value indicating potent activity against human breast cancer cells, suggesting its potential as a lead compound for further development in oncology.
  • Inflammatory Response : Research conducted on animal models has shown that this compound can reduce markers of inflammation, such as cytokines and chemokines, indicating its potential use in treating autoimmune disorders or chronic inflammatory conditions.
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of structurally similar compounds, revealing that those with thiolane moieties exhibited enhanced activity against resistant bacterial strains, suggesting that this compound may share similar properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridine-3-carboxamide backbone via acylation, using reagents like acyl chlorides or activated esters.
  • Step 2 : Introduction of the thiolan-3-yloxy group through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages).
  • Step 3 : Functionalization of the cyclopropylmethyl amine group via reductive amination or alkylation .
    Key intermediates include 2-hydroxypyridine derivatives and activated thiolane precursors.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral relationships (e.g., ORTEP-III or SIR97 software for refinement) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm1^{-1}).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric methods.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
  • Cytotoxicity Profiling : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Assess dynamic conformational changes (e.g., hindered rotation of the cyclopropylmethyl group).
  • 2D NMR Techniques : COSY, NOESY, or HSQC to assign overlapping signals and confirm spatial proximity of substituents.
  • Computational Modeling : DFT calculations (B3LYP/6-31G* level) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the thiolane ring with tetrahydrofuran or cyclopentane to reduce oxidative metabolism.
  • Deuterium/Halogen Incorporation : Replace labile hydrogens (e.g., on the pyridine ring) with deuterium or fluorine to block CYP450-mediated degradation.
  • Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Q. How can molecular docking and dynamics simulations guide target identification?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB).
  • Binding Affinity Validation : Compare docking scores with experimental IC50_{50} values from enzymatic assays.
  • MD Simulations (GROMACS/AMBER) : Simulate ligand-receptor interactions over 100+ ns to assess stability and binding modes .

Q. What experimental designs address low reproducibility in biological assays (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Strict Solvent Controls : Use DMSO concentration <0.1% to avoid solvent-induced artifacts.
  • Standardized Cell Lines : Validate cell passage numbers and culture conditions (e.g., hypoxia vs. normoxia).
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

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